molecular formula C15H17N3O3 B5871715 N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

Cat. No.: B5871715
M. Wt: 287.31 g/mol
InChI Key: JFNFLHZGBSLHPC-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an oxazole ring, a benzamide moiety, and a methylpropanamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the benzamide and methylpropanamide groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-METHYL-1,2-OXAZOL-3-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
  • N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(2-ETHYLPROPANAMIDO)BENZAMIDE

Uniqueness

N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE stands out due to its specific substitution pattern and the presence of both oxazole and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9(2)14(19)16-12-6-4-11(5-7-12)15(20)17-13-8-10(3)21-18-13/h4-9H,1-3H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNFLHZGBSLHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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